2-Propylcyclohexanone
Overview
Description
2-Propylcyclohexanone is an organic compound with the molecular formula C9H16O. It is a cyclohexanone derivative where a propyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylcyclohexanone can be synthesized through several methods, including the Dieckmann cyclization, which involves the intramolecular Claisen condensation of diesters. This reaction typically requires an alkoxide base to form an ester enolate, which then adds to the carbonyl carbon of another ester, forming a cyclic beta-keto ester .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2-Propylphenol. This process involves the catalytic reduction of the phenol group to a cyclohexanone structure under high pressure and temperature conditions, using catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions: 2-Propylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime using reagents like hydroxylamine.
Reduction: The compound can be reduced to 2-Propylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydroxylamine in the presence of an acid catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 2-Propylcyclohexanol.
Substitution: Depending on the nucleophile, various substituted cyclohexanones.
Scientific Research Applications
2-Propylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propylcyclohexanone involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a similar ring structure but without the propyl group.
2-Methylcyclohexanone: Similar structure with a methyl group instead of a propyl group.
2-Ethylcyclohexanone: Similar structure with an ethyl group instead of a propyl group.
Uniqueness: 2-Propylcyclohexanone is unique due to the presence of the propyl group, which influences its reactivity and physical properties. This makes it distinct from other cyclohexanone derivatives and suitable for specific applications where the propyl group plays a crucial role.
Properties
IUPAC Name |
2-propylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJLPZCBZSCVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870429 | |
Record name | Cyclohexanone, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-65-5 | |
Record name | 2-Propylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PROPYLCYCLOHEXANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanone, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the size of the alkyl substituent in 2-alkylcyclohexanones affect their adsorption onto metal catalysts?
A1: Research suggests that increasing the size of the alkyl substituent in 2-alkylcyclohexanones, such as 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone, leads to a decrease in their adsorption onto metal catalysts like Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3. [, ] This trend is observed during competitive hydrogenation reactions where these compounds compete for the same active sites on the catalyst surface. This decrease in adsorption is attributed to steric hindrance, where the larger alkyl groups hinder the approach and adsorption of the molecule onto the catalyst surface. []
Q2: Are there any computational models that can predict the adsorption behavior of 2-alkylcyclohexanones on metal catalysts?
A3: Yes, researchers have successfully employed statistical mechanics and immobile adsorption models to theoretically determine the relative adsorption equilibrium constants of 2-alkylcyclohexanones. [] These theoretical values demonstrate good agreement with experimental data obtained from competitive hydrogenation studies. This suggests that computational approaches can be valuable tools for predicting and understanding the adsorption behavior of these compounds in catalytic systems.
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